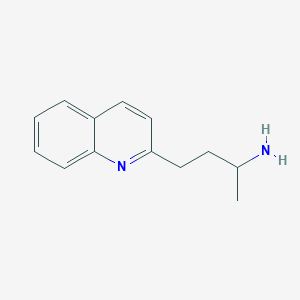
methyl (2R)-2-isothiocyanatobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2R)-2-isothiocyanatobutanoate is an organic compound with a unique structure that includes an isothiocyanate group attached to a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2R)-2-isothiocyanatobutanoate typically involves the reaction of an appropriate precursor with a reagent that introduces the isothiocyanate group. One common method is the reaction of methyl(2R)-2-aminobutanoate with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0°C to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of methyl(2R)-2-isothiocyanatobutanoate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(2R)-2-isothiocyanatobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates.
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
Methyl(2R)-2-isothiocyanatobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds and functionalized materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl(2R)-2-isothiocyanatobutanoate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with amino acids in proteins, thereby modifying their function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Methyl(2R)-2-isothiocyanatobutanoate can be compared with other isothiocyanate-containing compounds such as:
Phenyl isothiocyanate: Known for its use in peptide synthesis and as a reagent in organic chemistry.
Allyl isothiocyanate: Found in mustard oil and known for its pungent aroma and antimicrobial properties.
Benzyl isothiocyanate: Studied for its anticancer activity and potential therapeutic applications.
The uniqueness of methyl(2R)-2-isothiocyanatobutanoate lies in its specific structural features and the presence of the butanoate backbone, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H9NO2S |
|---|---|
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
methyl (2R)-2-isothiocyanatobutanoate |
InChI |
InChI=1S/C6H9NO2S/c1-3-5(7-4-10)6(8)9-2/h5H,3H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
JQEICALGZPXFNA-RXMQYKEDSA-N |
Isomerische SMILES |
CC[C@H](C(=O)OC)N=C=S |
Kanonische SMILES |
CCC(C(=O)OC)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


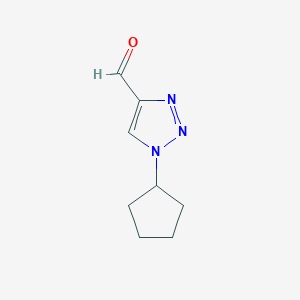
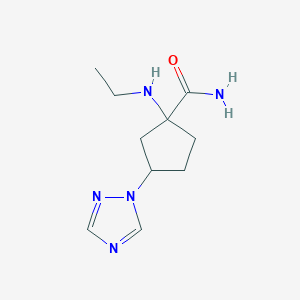
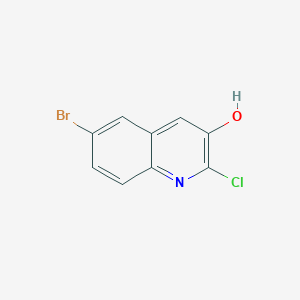
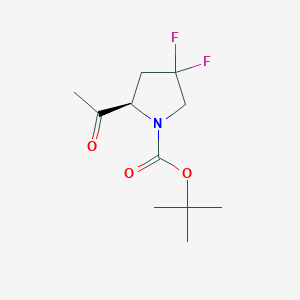
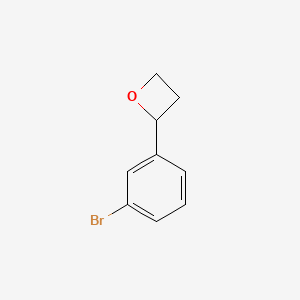



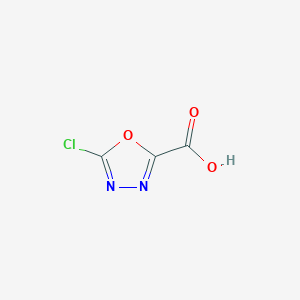

![1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13564948.png)


